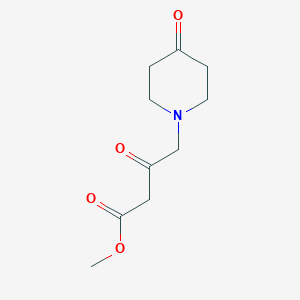

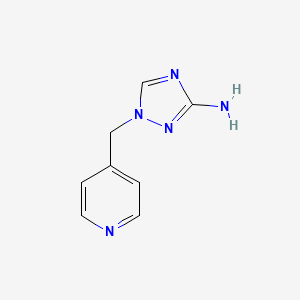

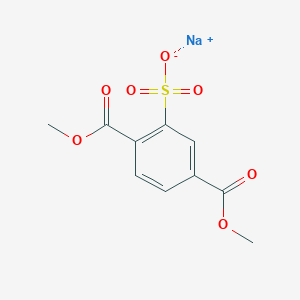

![molecular formula C18H25ClO5 B1394330 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid CAS No. 162747-64-0](/img/structure/B1394330.png)

4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid

Übersicht

Beschreibung

4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid is a chemical compound with the CAS number 162747-64-0 .

Molecular Structure Analysis

The molecular formula of this compound is C18H25ClO5 . The average mass is 356.841 Da and the monoisotopic mass is 356.139038 Da .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis

The density of this compound is 1.2±0.1 g/cm3. It has a boiling point of 548.3±50.0 °C at 760 mmHg . The molecular formula is C18H25ClO5 .Wissenschaftliche Forschungsanwendungen

Impact on Muscle Chloride Channel Conductance : This compound is known to influence chloride membrane conductance in rat striated muscle by interacting with a specific receptor. Studies have shown that chemical modifications to the compound, such as introducing a second aryloxy moiety, can affect its biological activity. Notably, increasing the length of the alkyl chain up to three methylenic groups enhances the biological activity, while further lengthening reduces it (Carbonara et al., 2001).

Role in Treating Asthma and Allergic Disorders : This compound has been identified as a potent receptor antagonist for leukotriene D4, potentially useful in treating asthma and other allergic disorders. Research on its disposition and metabolism in rats and dogs revealed rapid plasma decline and poor bioavailability due to efficient first-pass metabolism (Tocco et al., 1988).

Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties. Specifically, compounds synthesized with hydrazide, pyrrole, and chloroquinoxaline moieties showed good activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and fungi including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Herbicide Adsorption and Degradation in Soils : The compound is part of the phenoxyalkanoic acid herbicides group, which includes chemicals like 2,4-D and MCPA. Studies have shown that these herbicides are predominantly adsorbed as anions and undergo bacterial degradation in soils. The research compared their adsorption in soils and degradation rates to assess their potential for groundwater contamination (Paszko et al., 2016).

Biotransformation in Different Species : Research has shown that 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a compound related to 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid, exhibits varied biotransformation in different species. It is rapidly converted to an alcohol in humans, while in rats, mice, and dogs, its side-chain is oxidized to acetic acid. This highlights the species-specific metabolic pathways of similar compounds (Pottier et al., 1978).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[6-acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClO5/c1-3-6-15-16(23-12-5-10-19)9-8-14(13(2)20)18(15)24-11-4-7-17(21)22/h8-9H,3-7,10-12H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYJGTOZRUYFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

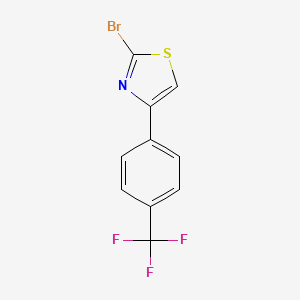

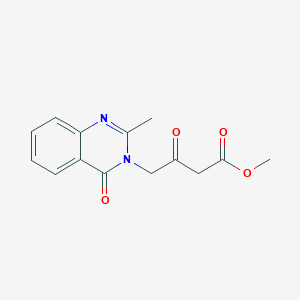

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)

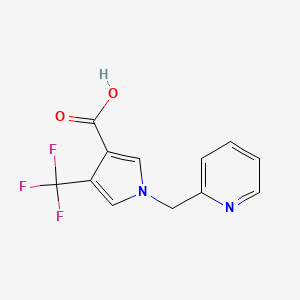

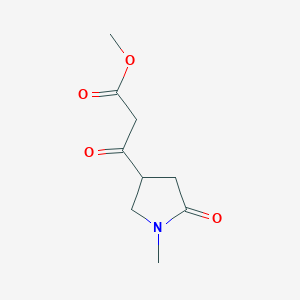

![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)

![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)

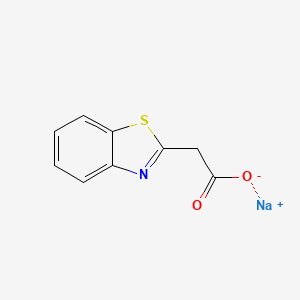

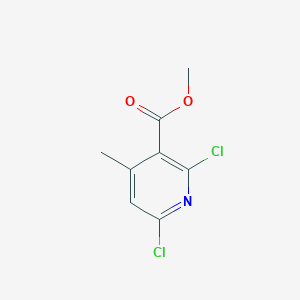

![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)